4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-
Description
The compound 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- belongs to the 2,3-dihydrochromen-4-one family, characterized by a benzopyran core with a substituted phenyl group at the 3-position. For instance, Sappanone A (3-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one) shares the same core structure but features a 3,4-dihydroxyphenyl substituent, demonstrating antioxidant, anti-inflammatory, and anti-apoptotic activities . The brominated analog discussed here replaces the dihydroxyphenyl group with a 4-bromophenyl moiety, likely altering its electronic properties and bioactivity.
Properties
CAS No. |
74074-04-7 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2 |
InChI Key |
AYZMBXVSUXNTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 4H-1-benzopyran-4-one with a bromophenyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Alcohol derivatives of the benzopyran ring.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzopyran ring can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Analogs
a) 4H-1-Benzopyran-4-one, 3-[(4-Chlorophenyl)methylene]-2,3-dihydro- (CAS: 61926-52-1)
- Molecular Formula : C₁₆H₁₁ClO₂
- Key Differences :
- The chlorine atom (Cl) in the 4-chlorophenyl group is smaller and less polarizable than bromine (Br), leading to reduced steric hindrance and weaker electron-withdrawing effects.
- Synthesis : Prepared via coupling reactions similar to brominated analogs, as seen in the synthesis of brodifacoum (a complex brominated coumarin derivative) .
- Bioactivity : Chlorinated derivatives are less studied for anti-inflammatory activity compared to brominated compounds but may exhibit comparable potency in certain contexts due to halogen bonding .
b) Brodifacoum (3-[3-[4-(4-Bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxychromen-4-one)
- Molecular Formula : C₃₁H₂₃BrO₃
- Key Differences: Incorporates a bromophenyl group within a tetrahydronaphthalene extension, enhancing lipophilicity and anticoagulant activity.
Hydroxylated and Alkylated Derivatives
a) Sappanone A (C₁₆H₁₂O₅)
- Key Features :
b) 2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS: 62756-36-9)
- Molecular Formula : C₁₅H₂₀O₂
Anti-Inflammatory Effects
- Brominated Derivatives: Brodifacoum and related bromophenyl-substituted compounds show marked suppression of NO generation in LPS-induced inflammation models, suggesting a role in targeting iNOS or NF-κB pathways .
- Chlorinated Analogs: Limited data exist, but the 4-chloro derivative (CAS: 61926-52-1) may exhibit similar mechanisms with reduced potency due to weaker halogen interactions .
Antioxidant Activity
- Hydroxylated Derivatives: Sappanone A’s 3,4-dihydroxyphenyl group directly scavenges free radicals, whereas brominated analogs likely rely on indirect mechanisms (e.g., enzyme modulation) due to the absence of hydroxyl groups .
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Halogen Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| Target Brominated Compound | C₁₆H₁₁BrO₂ | 323.17 | 4-Bromophenyl | ~3.8 |
| 4-Chloro Analog (CAS: 61926-52-1) | C₁₆H₁₁ClO₂ | 270.71 | 4-Chlorophenyl | ~3.2 |
| Sappanone A | C₁₆H₁₂O₅ | 284.26 | 3,4-Dihydroxyphenyl | ~1.5 |
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
